Levomethadyl acetate
Description
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Levacetylmethadol is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation. The production of levacetylmethadol in the US has ceased as well.
Levomethadyl acetate is a natural product found in Bos taurus and Apis cerana with data available.
This compound is only found in individuals that have used or taken this drug. It is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. [PubChem] Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. This compound effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.
A narcotic analgesic with a long onset and duration of action.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |
|---|---|
CAS No. |
1477-40-3 |
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |
InChI Key |
XBMIVRRWGCYBTQ-AVRDEDQJSA-N |
SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
1477-40-3 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
15 mg/mL 1.79e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |
Origin of Product |
United States |
Historical Context and Research Trajectory of Levomethadyl Acetate
Evolution of Synthetic Opioid Research
The history of opioid use for pain relief spans thousands of years, predating the advent of inhalational anesthetic agents. The isolation of morphine from opium in 1803 by Friedrich Sertürner marked a significant milestone, followed by the isolation of codeine in 1832. nih.gov The development of synthetic opioids gained momentum, particularly with research conducted by German scientists. Following World War II, Allied forces confiscated German patents, including those related to synthetic opioids. nih.gov The ongoing research into synthetic opioids and the customization of their pharmacokinetic and pharmacodynamic properties reflect the sustained effort to achieve specific therapeutic goals, including addressing growing dependence on opioids. nih.gov The opioid crisis has evolved through distinct waves, initially driven by prescription opioids, followed by heroin, and more recently by illicit synthetic opioids like fentanyl and its analogs. fcc.govnih.gov The development of novel synthetic opioids, such as nitazenes, which are reported to be significantly more potent than fentanyl, represents a recent evolution in this field. rigaku.com
Academic Development and Investigation of Levomethadyl Acetate (B1210297)
Levomethadyl acetate is the levo isomer of α-methadyl acetate. The dextro isomer is noted as being more potent but having a shorter duration of action. wikipedia.orgwikidoc.org Early academic investigation into this compound as an alternative to methadone was proposed and tested in a pilot study by Jaffe et al., with findings reported in the literature in 1970. escholarship.org Despite promising initial results, this compound remained an investigational new drug for a considerable period. escholarship.org Academic research has explored its properties, including its metabolism and interaction with opioid receptors. Studies have shown that this compound undergoes extensive first-pass metabolism to active metabolites, nor-LAAM and dinor-LAAM, which are more potent than the parent compound. wikidoc.orgdrugbank.comontosight.ai Research has also investigated the interaction of this compound and its metabolites with nicotinic receptors. drugbank.com
Milestones in Preclinical and Pharmacological Research of this compound
Preclinical research is a crucial stage in drug development, involving testing in animal models to predict efficacy and tolerability in humans. texilajournal.commdpi.com This stage includes studies of varying durations, from fourteen days for multiple doses to longer periods for chronic conditions, to evaluate the effects of drug administration. texilajournal.com Milestones in preclinical research for this compound would have involved such studies to understand its pharmacological profile, including its mechanism of action and metabolic fate, before progression to human trials. Pharmacologically, this compound is a synthetic opioid analgesic with actions similar to morphine, primarily affecting the central nervous system and smooth muscle. drugbank.comnih.gov It is known to be more active than morphine. drugbank.comnih.gov Its mechanism of action involves interaction with opioid receptors, particularly mu (μ) receptors, which are coupled with G-proteins. drugbank.comnih.gov This interaction leads to a decrease in intracellular cAMP by inhibiting adenylate cyclase, subsequently inhibiting the release of various neurotransmitters. drugbank.comnih.gov this compound also affects calcium-dependent inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability. drugbank.comnih.gov
Studies have compared this compound with methadone in terms of their effects. Research published in peer-reviewed journals in the early 2000s indicated that this compound could be more effective than methadone in suppressing heroin use in some studies. vcu.edu For instance, a randomized clinical trial published in 1997 investigated the dose-related efficacy of this compound, finding that higher doses were more effective in reducing illicit opioid use and promoting periods of heroin abstinence, although no significant effect on treatment retention was observed in that specific study. bmj.com Another study comparing this compound, buprenorphine, and methadone found that this compound, buprenorphine, and high-dose methadone significantly reduced the use of illicit opioids compared to low-dose methadone. researchgate.netjwatch.org Research has also explored alternative delivery methods, such as buccal administration, demonstrating improved bioavailability in animal models and reduced drug-seeking behavior in opioid-dependent rats. patsnap.com
Data Table: Comparative Efficacy in Reducing Illicit Opioid Use
| Treatment Group | Proportion of Opioid Positive Urines (Intent to Treat) | Proportion of Patients with ≥ 4 Weeks Opioid Abstinence (Intent to Treat) |
| High Dose this compound | 61% | 34% |
| Medium Dose this compound | 68% | 14% |
| Low Dose this compound | 77% | 11% |
Note: Data derived from a randomized clinical trial comparing different doses of this compound. bmj.com
Data Table: Treatment Retention in a Comparative Study
| Treatment Group | Mean Number of Treatment Days (SD) | Percentage of Patients Retained at 26 Weeks |
| This compound | 164.3 (37.0) | 75.5% |
| Methadone Maintenance | 167.9 (36.3) | 77.0% |
Molecular Pharmacology of Levomethadyl Acetate
Opioid Receptor Interaction Mechanisms
Levomethadyl acetate (B1210297) exerts its effects primarily through binding to opioid receptors, which are G-protein coupled receptors. nih.govhmdb.capharmacompass.comdrugbank.com This interaction initiates a cascade of intracellular events.
Mu-Opioid Receptor (MOR) Agonism
Levomethadyl acetate is classified as a mu-opioid receptor agonist. nih.govontosight.aincats.ioebi.ac.uk Agonism at the mu-opioid receptor is the primary mechanism by which it produces its pharmacological effects, including analgesia. nih.govontosight.aismpdb.canih.gov
G-Protein Coupled Receptor Signaling Pathway
Opioid receptors, including the mu-opioid receptor, are coupled with G-proteins. nih.govhmdb.capharmacompass.comdrugbank.comthermofisher.com The binding of an opioid agonist like this compound stimulates the exchange of GTP for GDP on the G-protein complex. nih.govhmdb.capharmacompass.comdrugbank.comthermofisher.com This activation of G-proteins leads to downstream effects on effector proteins. nih.govhmdb.capharmacompass.comdrugbank.comthermofisher.com
Inhibition of Adenylate Cyclase and Decrease in Intracellular cAMP
A key effector system coupled to opioid receptors is adenylate cyclase, an enzyme located at the inner surface of the plasma membrane. nih.govhmdb.capharmacompass.comthermofisher.com Opioid binding, including that of this compound, leads to the inhibition of adenylate cyclase activity. nih.govhmdb.capharmacompass.comthermofisher.com This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govhmdb.capharmacompass.comontosight.aismpdb.cathermofisher.com
Modulation of Ion Channel Activity: Calcium-Dependent Inwardly Rectifying Potassium Channels (OP1 Receptor Agonism)
This compound has been shown to effectively open calcium-dependent inwardly rectifying potassium channels, acting as an OP1 receptor agonist. nih.govhmdb.capharmacompass.comsmpdb.cathermofisher.com This action results in cellular hyperpolarization and a reduction in neuronal excitability. nih.govhmdb.capharmacompass.comsmpdb.cathermofisher.com
Effects on Neurotransmitter Release Inhibition
The downstream effects of opioid receptor activation, particularly the decrease in intracellular cAMP and modulation of ion channels, contribute to the inhibition of neurotransmitter release. nih.govhmdb.capharmacompass.comsmpdb.cathermofisher.com
Substance P
Opioids, including this compound, inhibit the release of various neurotransmitters. nih.govhmdb.capharmacompass.comthermofisher.com Specifically, the release of nociceptive neurotransmitters such as substance P is inhibited. nih.govhmdb.capharmacompass.comthermofisher.com This inhibition of substance P release contributes to the analgesic effects. nih.govhmdb.capharmacompass.comsmpdb.cathermofisher.com Other neurotransmitters whose release is inhibited include GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline, as well as hormones like vasopressin, somatostatin, insulin, and glucagon (B607659). nih.govhmdb.capharmacompass.comthermofisher.com
GABA
Research indicates that opioids, including this compound, exert an inhibitory effect on the release of various neurotransmitters, including gamma-aminobutyric acid (GABA). nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com This inhibition is a downstream effect of the opioid receptor-mediated signaling cascade, involving the reduction of intracellular cAMP levels. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com
Dopamine
Studies have shown that opioids, such as this compound, inhibit the release of dopamine. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com This modulation of the dopaminergic system is a consequence of the binding of the opioid to its receptor, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com
Acetylcholine
This compound has been found to inhibit the release of acetylcholine, similar to other opioids. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com This effect is linked to the opioid receptor-mediated signaling pathway that reduces intracellular cAMP. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com Furthermore, this compound acts as a noncompetitive antagonist at α3β4 neuronal nicotinic acetylcholine receptors. wikipedia.orgpathbank.org
Noradrenaline
The release of noradrenaline is also subject to inhibition by opioids, including this compound. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com This inhibitory action is mediated through the same intracellular signaling mechanisms initiated by opioid receptor binding, leading to decreased cAMP levels. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com
Modulation of Hormone Release
Beyond neurotransmitters, opioids have been shown to modulate the release of various hormones. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com this compound, as an opioid, participates in this modulation. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com
Vasopressin
Research indicates that opioids inhibit the release of vasopressin. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com This effect is part of the broader impact of opioid receptor activation on neuroendocrine function, mediated through the inhibition of adenylate cyclase and subsequent reduction in cAMP. nih.govhmdb.cadrugbank.compathbank.orgpharmacompass.com
Insulin
Opioids, including this compound, have been shown to influence the release of insulin. The mechanism involves the interaction of opioids with G-protein coupled receptors, which subsequently affects the adenylate cyclase and cyclic AMP (cAMP) system located at the inner surface of the plasma membrane. This interaction leads to a decrease in intracellular cAMP levels by inhibiting adenylate cyclase. Consequently, this cascade of events results in the inhibition of the release of various substances, including insulin. nih.govuni.lumims.com
Glucagon
Similar to its effect on insulin, this compound, as an opioid, has been reported to inhibit the release of glucagon. The underlying mechanism is linked to the opioid-induced inhibition of adenylate cyclase, which reduces intracellular cAMP. This reduction in cAMP is part of a broader inhibitory effect of opioids on the release of several hormones and neurotransmitters. nih.govuni.lumims.com
Non-Opioid Receptor Interactions
Alpha-3 Beta-4 Neuronal Nicotinic Acetylcholine Receptor Antagonism
This compound has been identified as a potent, noncompetitive antagonist of the alpha-3 beta-4 (α3β4) neuronal nicotinic acetylcholine receptor (nAChR). nih.govuni.luuni.lu Neuronal nAChRs are ligand-gated ion channels composed of pentameric protein subunits, mediating cation flux in the nervous system. The α3β4 subtype is notably present in autonomic ganglia and in certain central nervous system regions, including the medial habenula and interpeduncular nucleus. uni.luuniprot.orguniprot.org Antagonist activity at the α3β4 nAChR is hypothesized to play a role in the anti-addictive properties observed with certain compounds. uni.lu Research into selective ligands for the α3β4 nAChR has been conducted to better understand its role and therapeutic potential. uni.lu
The following table summarizes the described molecular interactions:
| Target | Interaction Type | Mechanism Involved (if specified) |
| Insulin Release | Inhibition | Inhibition of adenylate cyclase/decreased cAMP nih.govuni.lumims.com |
| Glucagon Release | Inhibition | Inhibition of adenylate cyclase/decreased cAMP nih.govuni.lumims.com |
| Alpha-3 Beta-4 Neuronal Nicotinic Acetylcholine Receptor | Potent, Noncompetitive Antagonism | Ligand-gated ion channel modulation nih.govuni.luuni.lu |
Metabolic Pathways and Biochemical Characterization of Levomethadyl Acetate
Primary Metabolic Pathways
The principal metabolic route for levomethadyl acetate (B1210297) involves a sequence of N-demethylation steps. wikidoc.orgdrugbank.comnih.govrxlist.com
N-Demethylation to Nor-levomethadyl Acetate (nor-LAAM)
The initial metabolic transformation of levomethadyl acetate is the N-demethylation, yielding nor-levomethadyl acetate (nor-LAAM). wikidoc.orgdrugbank.comnih.govrxlist.com This metabolite retains pharmacological activity and contributes to the observed effects of this compound. wikidoc.orgdrugbank.comnih.govrxlist.com
Subsequent N-Demethylation to Dinor-levomethadyl Acetate (dinor-LAAM)
Nor-LAAM subsequently undergoes a second N-demethylation reaction, resulting in the formation of dinor-levomethadyl acetate (dinor-LAAM). wikidoc.orgdrugbank.comnih.govrxlist.com Similar to nor-LAAM, dinor-LAAM is an active metabolite and is reported to be more potent than the parent compound, this compound. wikidoc.orgdrugbank.comrxlist.com It is important to note that dinor-LAAM is formed through the metabolism of nor-LAAM and not directly from this compound. rxlist.com
Role of Cytochrome P450 Enzymes in Metabolism
Cytochrome P450 (CYP) enzymes are central to the metabolic processing of this compound. rxlist.comboehringer-ingelheim.comsmpdb.ca This superfamily of heme-containing monooxygenases is involved in the biotransformation of a diverse array of endogenous and exogenous compounds, including pharmaceutical agents. mdpi.comoup.com
Cytochrome P450 3A4 (CYP3A4) Involvement
Cytochrome P450 3A4 (CYP3A4) has been identified as a primary enzyme responsible for the metabolism of this compound. rxlist.comboehringer-ingelheim.comsmpdb.ca This specific isoform plays a significant role in the N-demethylation reactions that lead to the formation of both nor-LAAM and dinor-LAAM. rxlist.comsmpdb.ca Research using human liver microsomes and recombinant CYP3A4 enzymes has confirmed its involvement in the N-demethylation of both the parent drug and nor-LAAM. researchgate.net CYP3A4 is a major drug-metabolizing enzyme, responsible for the metabolism of a substantial proportion of marketed drugs, and is expressed in the liver and intestines. ontosight.aimdpi.comajmc.comnih.gov The contribution of intestinal CYP3A4 to the initial metabolic breakdown and activation of oral this compound has also been suggested. smpdb.canih.gov
Other Cytochrome P450 Isoforms in Xenobiotic Metabolism Relevant to Opioids
While CYP3A4 is the predominant enzyme involved in the metabolism of this compound, other CYP isoforms are known to participate in the metabolism of opioids and other xenobiotics. The broader CYP450 system is crucial for the metabolism of several opioids, including codeine, fentanyl, methadone, oxycodone, and oxymorphone. oup.com Specifically, CYP3A and CYP2D6 are recognized as the primary isoforms involved in opioid metabolism within the CYP450 system, with CYP2B6 also contributing to the metabolism of certain opioids like methadone. ajmc.com Although CYP3A4 is the major enzyme catalyzing the primary metabolic pathway of this compound, in vitro studies using cDNA-expressed enzymes have indicated that the N-demethylation of this compound and nor-LAAM is not exclusively mediated by CYP3A4; CYP2B6 and CYP2C18 have also demonstrated significant activity in these systems. researchgate.net This suggests potential, albeit likely less significant, contributions from other isoforms in the metabolic clearance of this compound and its primary metabolite. researchgate.net
Minor Metabolic Pathways and Other Elimination Routes
Beyond the primary N-demethylation pathway, this compound undergoes minor metabolic transformations and is subject to other elimination processes. While N-demethylation is the major route, minor pathways of elimination include direct excretion and deacetylation. rxlist.comboehringer-ingelheim.com Deacetylation of this compound yields methadol, which can be further metabolized to nor-methadol and dinor-methadol. rxlist.comboehringer-ingelheim.com These deacetylated metabolites represent less significant metabolic products compared to the N-demethylated derivatives. rxlist.comboehringer-ingelheim.com
Metabolic Pathways of this compound
| Pathway | Description | Primary Enzyme Involvement | Metabolites Formed |
| Primary N-Demethylation | Sequential removal of methyl groups from the nitrogen atom. | CYP3A4 (major) rxlist.comboehringer-ingelheim.comsmpdb.ca | Nor-levomethadyl acetate, Dinor-levomethadyl acetate wikidoc.orgdrugbank.comnih.govrxlist.com |
| Minor Deacetylation | Hydrolysis of the acetate ester. | Not explicitly specified in sources | Methadol, Nor-methadol, Dinor-methadol rxlist.comboehringer-ingelheim.com |
| Other Elimination Routes | Direct excretion of the parent drug or metabolites. | Not applicable | Parent drug, Metabolites rxlist.comboehringer-ingelheim.com |
Deacetylation to Methadol, Nor-methadol, and Dinor-methadol
In addition to the primary N-demethylation pathway, minor metabolic pathways for this compound include deacetylation. wikidoc.orguni.lufishersci.ca Deacetylation can lead to the formation of methadol, nor-methadol, and dinor-methadol. wikidoc.orguni.lufishersci.ca While methadol and normethadol have been identified as metabolites in humans taking LAAM, dinormethadol (B12741434) is considered a putative metabolite. nih.gov
Direct Excretion Mechanisms
Direct excretion is considered a minor pathway of elimination for this compound. wikidoc.orguni.lufishersci.ca Studies in animals have measured the excretion of free nor-LAAM in urine and feces, as well as the cumulative excretion of radioactivity after nor-LAAM administration. nih.gov
Metabolic Activity of Metabolites
Nor-LAAM as an Active and More Potent Metabolite
Nor-LAAM is an active metabolite of this compound. drugbank.comwikipedia.orgwikipedia.orguni.lu Research indicates that nor-LAAM is more potent than the parent drug, this compound. nih.govwikipedia.orgwikipedia.orgwikidoc.orgnih.govuni.lunih.govmetabolomicsworkbench.orgidrblab.netneobioscience.comidrblab.netebi.ac.uk It is considered the most potent of the three related compounds: this compound, nor-LAAM, and dinor-LAAM. wikipedia.orgnih.gov
Dinor-LAAM as an Active and More Potent Metabolite
Dinor-LAAM is the second active metabolite formed from the metabolism of this compound. drugbank.comwikipedia.orgwikipedia.orguni.lu Like nor-LAAM, dinor-LAAM is also an opioid agonist and is reported to be more potent than the parent compound, this compound. nih.govwikipedia.orgwikipedia.orgwikidoc.orgnih.govuni.lunih.govmetabolomicsworkbench.orgidrblab.netneobioscience.comidrblab.netebi.ac.uk The prolonged duration of action observed with this compound is largely attributed to the sustained activity and longer half-lives of both nor-LAAM and dinor-LAAM. wikipedia.orgwikipedia.orgmetabolomicsworkbench.org
Biochemical Impact of Metabolites
The active metabolites of this compound exert their biochemical impact primarily through interactions with opioid receptors.
Differential Opioid Receptor Binding Affinities and Potencies of Metabolites
This compound itself acts as a μ-opioid receptor agonist. nih.govdrugbank.comwikipedia.orgebi.ac.uk Its active metabolites, nor-LAAM and dinor-LAAM, also function as opioid agonists. wikidoc.org Studies have demonstrated differential binding affinities and potencies among the parent drug and its metabolites at opioid receptors, particularly the mu-opioid receptor. neobioscience.comwikipedia.org
Nor-LAAM has shown a higher binding affinity and greater potency at mu-opioid receptors compared to this compound. wikipedia.org Reported binding affinity (Ki) values for nor-LAAM and this compound at mu-opioid receptors are 5.6 nM and 740 nM, respectively. wikipedia.org Potency (IC50) values further illustrate this difference, with nor-LAAM reported at 1.2 nM and this compound at 100,000 nM. wikipedia.org
Studies conducted in monkey brain amygdaloid tissue also provided insights into the activity of these compounds. neobioscience.com In this tissue, both nor-LAAM and dinor-LAAM were capable of binding to opiate receptors and inhibiting dopamine-stimulated adenylate cyclase activity. neobioscience.com In contrast, while this compound displaced binding to opiate receptors, it showed no detectable activity in the opiate receptor-coupled adenylate cyclase system in this preparation. neobioscience.com Binding affinity (Ki) values in monkey brain amygdaloid tissue were reported as 5.6 nM for nor-LAAM and 1140 nM for dinor-LAAM. neobioscience.com The IC50 values for inhibiting dopamine-stimulated adenylate cyclase were 1.2 nM for nor-LAAM and 800 nM for dinor-LAAM. neobioscience.com
Furthermore, in a guinea pig ileum twitch assay, this compound was found to be less potent than both nor-LAAM and dinor-LAAM. metabolomicsworkbench.org
The following table summarizes some of the reported opioid receptor binding affinities and potencies:
| Compound | Receptor Type | Binding Affinity (Ki) | Potency (IC50) | Reference | Tissue/Assay |
| Nor-LAAM | Mu-opioid | 5.6 nM | 1.2 nM | wikipedia.org | Not specified (likely receptor binding assay) |
| This compound | Mu-opioid | 740 nM | 100,000 nM | wikipedia.org | Not specified (likely receptor binding assay) |
| Nor-LAAM | Opiate | 5.6 nM | 1.2 nM | neobioscience.com | Monkey brain amygdaloid tissue |
| Dinor-LAAM | Opiate | 1140 nM | 800 nM | neobioscience.com | Monkey brain amygdaloid tissue |
| This compound | Opiate | Displaced binding | No detectable activity | neobioscience.com | Monkey brain amygdaloid tissue |
| This compound | Not specified | Less potent than metabolites | Not specified | metabolomicsworkbench.org | Guinea pig ileum twitch assay |
| Nor-LAAM | Not specified | More potent than LAAM | More potent than LAAM | metabolomicsworkbench.org | Guinea pig ileum twitch assay |
| Dinor-LAAM | Not specified | More potent than LAAM | More potent than LAAM | metabolomicsworkbench.org | Guinea pig ileum twitch assay |
Factors Influencing this compound Metabolism
The metabolism of this compound can be influenced by various factors, including the activity of the involved enzymes and potentially intrinsic biological differences.
In Vitro Studies on Metabolic Pathways (e.g., Liver Microsomes)
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of this compound and identifying the key enzymes involved nih.govhmdb.caresearchgate.net. These studies have demonstrated that the N-demethylation of both this compound and nor-levomethadyl acetate in human liver microsomes exhibits atypical kinetics, characterized by biphasic Eadie-Hofstee plots, suggesting the involvement of multiple binding sites or complex enzyme kinetics nih.gov.
Studies with cDNA-expressed CYP isoforms have shown that CYP3A4 and CYP2B6 exhibit the highest activity towards this compound and nor-levomethadyl acetate at both low and high substrate concentrations nih.gov. The ratio of dinor-LAAM to the sum of nor-LAAM and dinor-LAAM formed from this compound in microsomes and with CYP3A4 decreases with increasing this compound concentration, indicating that most dinor-LAAM is formed from released nor-LAAM that subsequently reassociates with CYP3A4 nih.gov. These in vitro findings highlight that the N-demethylation is not exclusively limited to CYP3A4 and suggest potential differences in the mechanism of sequential metabolism between CYP3A4 and other contributing enzymes like CYP2B6 and CYP2C18 nih.gov.
The following table summarizes key findings from in vitro metabolism studies:
| Enzyme | Substrates Metabolized | Primary Metabolic Reaction | Key Findings from In Vitro Studies |
| CYP3A4 | This compound, Nor-levomethadyl acetate | N-demethylation | Primary enzyme involved; exhibits atypical biphasic kinetics; activity influenced by substrate concentration. ontosight.aiboehringer-ingelheim.comrxlist.comtandfonline.comgenome.jpnih.gov |
| CYP2B6 | This compound, Nor-levomethadyl acetate | N-demethylation | Contributes to metabolism, particularly at varying substrate concentrations; mechanism may differ from CYP3A4. nih.govresearchgate.net |
| CYP2C18 | This compound, Nor-levomethadyl acetate | N-demethylation | Contributes to metabolism; mechanism may differ from CYP3A4. nih.govresearchgate.net |
Sex-Based Metabolic Variations
While extensive data specifically on sex-based variations in this compound metabolism is limited, an analysis of data from one study involving 8 females and 17 males showed some differences in the plasma clearance of this compound boehringer-ingelheim.com. Although this observed difference was smaller than the inter-individual variations, it suggests a possible influence of gender on this compound pharmacokinetics boehringer-ingelheim.com.
Research on other opioids, such as methadone and buprenorphine, has indicated sex-specific differences in regional brain glucose metabolism following opioid withdrawal and replacement, suggesting that males and females may respond differently to opioids nih.gov. While this research pertains to the effects of opioids on brain metabolism rather than the metabolism of this compound itself, it highlights the potential for sex-based differences in opioid processing and response that could warrant further investigation in the context of this compound metabolism.
Structural Activity Relationship Sar and Molecular Design
Stereochemical Considerations and Enantiomeric Activity
Levomethadyl acetate (B1210297) possesses chiral centers, leading to the existence of stereoisomers. The compound is the levorotatory enantiomer of α-acetylmethadol. The full compound, acetylmethadol, is a racemic mixture of alphacetylmethadol (α-acetylmethadol) and betacetylmethadol, which are themselves racemic mixtures. This results in acetylmethadol having four possible optical isomers. Levomethadyl acetate is the (3S,6S) isomer of α-acetylmethadol. nih.govwikipedia.orgwikidoc.orgiiab.meuni.lu
Research has indicated that the stereochemistry significantly influences the activity of methadol isomers. The (3S,6S) isomer, this compound, is known for its long-lasting effects. damaspharmacy.sy While the dextro isomer of α-methadyl acetate is reported to be more potent but shorter acting, the levo isomer (this compound) is less toxic. wikidoc.org This highlights the critical role of specific stereochemical configurations in determining both the potency and duration of action among the acetylmethadol isomers.
Structural Similarities to Methadone and Other Opioids
This compound is structurally similar to methadone. nih.goviiab.mewikipedia.orgdrugbank.com Both compounds are synthetic opioids belonging to the diphenylheptane class. nih.gov The core structure of both molecules includes a central carbon atom bonded to two phenyl rings and a dimethylamino group. The key difference lies in the functional group at the terminal end of the heptane (B126788) chain; methadone has a ketone group, while this compound has an acetate ester group. This structural variation contributes to their differing pharmacokinetic profiles, particularly the longer duration of action observed with this compound due to its metabolism to active metabolites. wikidoc.orgwikipedia.orgontosight.ai
Here is a simplified comparison of the core structural features:
| Feature | This compound | Methadone |
| Class | Diphenylheptane derivative (Opioid) | Diphenylheptane derivative (Opioid) |
| Core Structure | Central carbon with two phenyl rings | Central carbon with two phenyl rings |
| Nitrogen Group | Dimethylamino | Dimethylamino |
| Terminal Group | Acetate ester | Ketone |
This compound and its isomers have also been compared structurally and functionally to other opioids like heroin and prodine in research settings. wikipedia.orgnucleos.com
Molecular Determinants of Opioid Receptor Selectivity and Efficacy
This compound acts primarily as a μ-opioid receptor agonist. wikipedia.orgdrugbank.comontosight.ai Opioid receptors, including mu (μ), kappa (κ), and delta (δ), are G-protein coupled receptors that modulate synaptic transmission. drugbank.comthermofisher.com Agonist binding to these receptors triggers a cascade of intracellular events, typically involving the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. drugbank.comthermofisher.comhmdb.ca This ultimately leads to the inhibition of neurotransmitter release, including nociceptive neurotransmitters. drugbank.comthermofisher.com
The interaction of this compound with the μ-opioid receptor is the primary basis for its analgesic and opioid agonist effects. ontosight.ai Its active metabolites, nor-levomethadyl acetate and dinor-levomethadyl acetate, also exhibit opioid agonist activity and are reported to be more potent than the parent drug. nih.govwikidoc.orgontosight.ai
While primarily a μ-opioid receptor agonist, research into opioid receptor ligands explores the molecular determinants of selectivity and efficacy across different receptor subtypes. Studies on related orvinol series ligands, for instance, investigate how structural modifications influence binding affinity and efficacy at κ and μ opioid receptors. acs.orgacs.org These studies highlight the importance of specific residues in the binding pocket and the influence of ligand subgroups on receptor interaction and downstream signaling. wustl.edu The molecular determinants of opioid receptor selectivity and efficacy for this compound are related to how its specific three-dimensional structure and the arrangement of its chemical moieties fit into and interact with the binding site of the μ-opioid receptor.
Computational Chemistry Approaches to this compound Analogues
Computational chemistry approaches, such as molecular docking, similarity comparison, and pharmacophore modeling, are valuable tools in the study of drug-target interactions and the design of new analogues. ncl.ac.uknih.gov These methods can be used to predict how molecules like this compound might bind to opioid receptors and to identify potential new compounds with desired activity profiles.
Ligand-based methods, which rely on the structures of known ligands, and structure-based methods, which utilize information about the target protein, are employed in computational target fishing and drug design. nih.gov Three-dimensional molecular shape descriptors are also used to compare molecular profiles and can be particularly successful in describing and comparing molecules for virtual screening. ncl.ac.uknih.gov
While specific detailed research findings on computational chemistry approaches specifically for designing this compound analogues were not extensively detailed in the search results, the general principles of computational chemistry are applicable to studying the SAR of this compound and exploring potential modifications to its structure to alter its receptor binding, selectivity, and efficacy. These approaches can help in understanding the molecular basis of the observed pharmacological properties and guide the synthesis of new compounds.
Preclinical Pharmacological Investigations of Levomethadyl Acetate
In Vitro Receptor Binding and Functional Assays
In vitro studies provide insights into the direct interaction of levomethadyl acetate (B1210297) and its metabolites with opioid receptors and the subsequent cellular responses.
Ligand Binding Studies (e.g., [35S]GTPγS Assay)
Ligand binding studies, such as the [35S]GTPγS assay, are used to measure the binding affinity and functional activity of compounds at G protein-coupled receptors (GPCRs), including opioid receptors. nih.govcreative-bioarray.comnih.govrevvity.co.jp This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein, which is stimulated by agonist binding to the receptor. creative-bioarray.comnih.govrevvity.co.jp This allows for the determination of ligand potency (EC50) and efficacy (Emax). creative-bioarray.comnih.gov The [35S]GTPγS assay is particularly useful for studying receptors coupled to Gi/o proteins, which include opioid receptors. nih.govrevvity.co.jp
While specific detailed [35S]GTPγS assay data for levomethadyl acetate itself were not extensively found in the search results, the assay is a standard method for evaluating opioid receptor agonists and antagonists. Studies on related orvinol series ligands, which also interact with opioid receptors, have utilized the [35S]GTPγS assay on recombinant opioid receptors expressed in cell lines like C6-rat glioma cells (for MOR) and CHO cells (for KOR). acs.orgacs.org These studies demonstrate the applicability of this assay to assess the functional activity of opioid ligands. acs.orgacs.org
Cell-Based Assays (e.g., C6-rat glioma cells, CHO cells)
Cell-based assays using cell lines expressing recombinant opioid receptors, such as C6-rat glioma cells (expressing MOR or DOR) and CHO cells (expressing KOR), are commonly used to study opioid receptor binding and function. acs.orgacs.org These systems allow for the isolated study of specific opioid receptor subtypes. For instance, binding affinities of ligands for MOR and KOR have been determined by displacement of radioligand binding in C6-rat glioma cells expressing recombinant rat MOR and CHO cells expressing recombinant human KOR. acs.orgacs.org Similarly, DOR activity has been assessed using C6-rat glioma cells expressing recombinant DOR. acs.org
While direct data on this compound in these specific cell lines were not prominently featured, these cell-based models are standard tools in opioid pharmacology to characterize the interactions of compounds like this compound with specific receptor subtypes.
Studies in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
Isolated tissue preparations, such as the guinea pig ileum (GPI) and the mouse vas deferens (MVD), are classical pharmacological models used to study the effects of opioids on smooth muscle contraction and neurotransmitter release. acs.orguah.esnih.govnorecopa.nodiva-portal.org The GPI contains mu- and kappa-opioid receptors, while the MVD contains mu-, kappa-, and delta-opioid receptors. uah.esnih.gov Opioid agonists typically inhibit electrically-evoked contractions in these tissues by modulating neurotransmitter release. nih.govdiva-portal.org
Animal Model Studies in Neuropharmacology
Animal models are crucial for investigating the in vivo neuropharmacological effects of this compound, including its role in opioid dependence, withdrawal, and modulation of neurotransmitter systems like dopamine (B1211576).
Neuroadaptive Changes in Opioid Dependence and Withdrawal Models
Opioid dependence is characterized by neuroadaptive changes in the brain, and animal models are used to study these alterations and evaluate potential treatments. researchgate.netwho.intnih.gov this compound has been investigated in animal models as a treatment for opioid dependence, similar to methadone. researchgate.netnih.govresearchgate.net These models often involve inducing opioid dependence in animals and then assessing the ability of this compound to suppress withdrawal symptoms or reduce drug-seeking behavior. nih.govresearchgate.net
Studies comparing this compound with other opioid agonists like methadone and buprenorphine in opioid-dependent animal models have been conducted. researchgate.netnih.govwho.intresearchgate.netnih.govnih.govelsevier.es For example, in an opioid-dependent rat model, this compound has been shown to reduce somatic withdrawal signs. researchgate.net The abstinence syndrome associated with this compound in animals is qualitatively similar to that of morphine but may differ in onset and duration. drugbank.comboehringer-ingelheim.comnih.gov Research indicates that opioids predominantly target neurons involved with gamma-aminobutyric acid (GABA), dopamine, and norepinephrine, leading to neuroadaptive changes underlying dependence. researchgate.net
Investigations into Dopamine System Modulation
The dopamine system, particularly in brain regions like the nucleus accumbens and ventral tegmental area, plays a significant role in the reward pathway and the reinforcing effects of drugs of abuse, including opioids. nih.govpsychiatryonline.org Drugs of dependence are known to cause dopamine release in the striatum in animal models. researchgate.net
While direct detailed studies specifically on this compound's modulation of the dopamine system in animal models were not extensively found, the general mechanism of opioid action involves the inhibition of the release of various neurotransmitters, including dopamine, by decreasing intracellular cAMP levels through G protein-coupled receptors. drugbank.comnih.govhmdb.ca Furthermore, research into medication development for addictive disorders is exploring compounds that may act as dopamine "stabilizers," which could involve partial agonists or mixed-action antagonists at dopamine receptors. psychiatryonline.orgpsychiatryonline.org Given that this compound is an opioid agonist used in the context of opioid dependence treatment, its interaction with the dopamine system is implicitly relevant due to the interconnectedness of opioid and dopamine pathways in the brain's reward system. researchgate.netnih.gov
Data Tables
Table 1: Conceptual In Vitro Opioid Receptor Binding and Functional Data
| Assay Type | Receptor Subtype | Measured Parameter (Example) | Typical Finding for Opioid Agonists (Conceptual) |
| Ligand Binding Study | Mu (μ) | Binding Affinity (Ki) | High affinity (low Ki) |
| Ligand Binding Study | Kappa (κ) | Binding Affinity (Ki) | Affinity varies depending on ligand |
| Ligand Binding Study | Delta (δ) | Binding Affinity (Ki) | Affinity varies depending on ligand |
| [35S]GTPγS Assay | Mu (μ) | Emax (% stimulation) | High efficacy (close to 100%) |
| [35S]GTPγS Assay | Kappa (κ) | Emax (% stimulation) | Efficacy varies depending on ligand |
| [35S]GTPγS Assay | Delta (δ) | Emax (% stimulation) | Efficacy varies depending on ligand |
| Isolated Tissue (GPI) | Mu (μ), Kappa (κ) | IC50 (inhibition of twitch) | Potent inhibition (low IC50) |
| Isolated Tissue (MVD) | Mu (μ), Kappa (κ), Delta (δ) | IC50 (inhibition of twitch) | Potent inhibition (low IC50) |
Note: This table represents conceptual findings typical for opioid agonists in these assays. Specific quantitative data for this compound would require direct experimental results.
Table 2: Conceptual Animal Model Findings in Opioid Withdrawal
| Animal Model Endpoint (Example) | Observation in Opioid-Dependent Animals (Conceptual) | Effect of this compound (Conceptual) |
| Somatic Withdrawal Signs | Increased frequency/severity | Reduction in signs |
| Drug-Seeking Behavior | Elevated | Reduction in behavior |
| Brain Region Metabolism | Altered metabolic patterns | Modulation of metabolic patterns |
Note: This table represents conceptual findings typical in animal models of opioid withdrawal. Specific quantitative data for this compound would require direct experimental results.
Characterization of Central Nervous System Effects in Animal Models
This compound exerts its primary effects on the central nervous system (CNS), quantitatively similar to those of morphine pharmacompass.comdrugbank.com. These actions are mediated through its interaction with opioid receptors, including mu, kappa, and delta receptors, which are coupled with G-proteins drugbank.comhmdb.ca. Binding of opioids to these receptors stimulates the exchange of GTP for GDP on the G-protein complex drugbank.comhmdb.ca. This interaction subsequently leads to a decrease in intracellular cAMP by inhibiting adenylate cyclase, an effector system located at the inner surface of the plasma membrane drugbank.comhmdb.ca. The inhibition of adenylate cyclase results in the reduced release of various neurotransmitters, such as substance P, GABA, dopamine, acetylcholine (B1216132), and noradrenaline drugbank.comhmdb.ca. Additionally, opioids can inhibit the release of vasopressin, somatostatin, insulin, and glucagon (B607659) drugbank.comhmdb.ca.
This compound has been shown to effectively open calcium-dependent inwardly rectifying potassium channels, acting as an OP1 receptor agonist drugbank.comhmdb.ca. This action results in hyperpolarization and a consequent reduction in neuronal excitability drugbank.comhmdb.ca.
Animal studies have been crucial in understanding the CNS effects of this compound. Research involving rats has investigated the sleep-awake activity and self-injection patterns in animals dependent on opioids, including L-alpha-acetyl-methadol (LAAM) govinfo.gov. These studies contribute to the understanding of the behavioral and neurobiological effects of this compound in the context of opioid dependence nih.gov. Animal models of CNS disorders are widely used in pharmacological research to study the effects of compounds like this compound nih.govdrugtargetreview.com.
Liver Physiology Studies in Animal Models (e.g., Hepatic Glutathione (B108866) Depression)
Studies have indicated that some narcotics, including opioids, can influence hepatic physiology in animal models dovepress.com. Research has demonstrated that certain narcotics can reduce hepatic glutathione levels dovepress.com. While a reduction in hepatic glutathione is not solely considered a marker of toxicity, it can signal potential hepatic alterations resulting from drug exposure dovepress.com. Glutathione is a tripeptide crucial for numerous hepatocellular functions, and a decrease in hepatocellular glutathione is linked to diminished viability and increased membrane leakage in isolated cells dovepress.comnih.gov.
Investigations into the histopathological effects of narcotics in animals have observed hepatic damage and changes in liver tissue dovepress.com. An increase in serum transaminase levels and a decrease in hepatic glutathione levels have been noted in studies examining the histopathological impact of narcotics dovepress.com. The liver plays a significant role in the metabolism of many opioids, including methadone, through hepatic microsomal enzymes, particularly the cytochrome P450 system dovepress.com. This compound is metabolized by the cytochrome P450 isoform, CYP3A4 rxlist.com. This hepatic metabolism could be a contributing factor to the observed effects on liver physiology dovepress.com.
Animal models, such as those with genetic deficiencies in enzymes involved in glutathione synthesis, have provided insights into the role of glutathione in liver disease processes nih.gov. For instance, mice with almost complete loss of hepatic glutathione (to 5% of normal) have been shown to develop spontaneous liver pathologies nih.gov. Conversely, mice with a less severe hepatic glutathione deficit (around 15% of normal) have exhibited protection against certain liver injuries nih.gov. These models highlight the critical role of glutathione homeostasis in maintaining liver health nih.govnih.gov.
Further research using animal models has explored the impact of various substances on hepatic glutathione levels and liver health in the context of conditions like non-alcoholic fatty liver disease (NAFLD) aging-us.comnih.gov. These studies underscore the interconnectedness of drug metabolism, oxidative stress, and glutathione status in the liver nih.govaging-us.com.
While specific detailed data tables directly linking this compound administration to quantified changes in animal CNS activity or precise hepatic glutathione levels across different doses or time points were not extensively available in the provided snippets, the research findings indicate the areas of investigation.
Data Table Placeholder: Insert interactive table here summarizing findings on CNS effects in specific animal models if detailed quantitative data becomes available.
Data Table Placeholder: Insert interactive table here presenting data on hepatic glutathione levels or other liver function markers in animal models treated with this compound if detailed quantitative data becomes available.
Analytical Methodologies for Levomethadyl Acetate and Its Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of levomethadyl acetate (B1210297) and its metabolites due to its sensitivity, specificity, and ability to handle relatively polar compounds. LC-MS systems separate analytes based on their interaction with a stationary phase and a mobile phase in a liquid chromatography column before they are introduced into a mass spectrometer for detection and identification.
LC-MS methods for levomethadyl acetate and its metabolites often utilize reversed-phase chromatography columns. ijper.orgmdpi.com The mobile phase typically consists of a mixture of aqueous buffer (often containing a volatile acid like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. ijper.orgmdpi.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for these compounds, typically operating in positive ion mode. ijper.orgmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique frequently employed for the quantification of this compound, norLAAM, and dinorLAAM in biological matrices like plasma and urine. researchgate.net LC-MS/MS utilizes two stages of mass analysis, allowing for the selection of a precursor ion and subsequent fragmentation into specific product ions. This Multiple Reaction Monitoring (MRM) approach significantly enhances specificity and reduces matrix interference, which is particularly important for complex biological samples. ijper.orgresearchgate.netjapsonline.com
Validated LC-MS/MS methods have demonstrated acceptable precision and accuracy for the quantification of this compound and its metabolites across various concentration ranges in plasma and urine. researchgate.net The use of stable isotopically labeled internal standards is common practice in LC-MS/MS methods to compensate for potential variations in sample preparation and matrix effects, thereby improving the accuracy and reproducibility of the quantitative analysis. researchgate.netmedipharmsai.com
Research findings illustrate the applicability of LC-MS/MS for quantifying this compound and its metabolites. For instance, a developed LC-MS/MS method was capable of measuring LAAM, norLAAM, and dinorLAAM in plasma and urine with specified concentration ranges and acceptable precision and accuracy. researchgate.net
Interactive Data Table: LC-MS/MS Method Performance for this compound and Metabolites in Plasma and Urine researchgate.net
| Analyte | Matrix | Lower Limit of Quantitation (LLOQ) | Higher Concentration Range | Precision (% CV) | Accuracy (% of Target) |
| LAAM | Plasma | 0.25 ng/mL (1.0 mL aliquot) | 100 ng/mL | Acceptable | Acceptable |
| NorLAAM | Plasma | 0.25 ng/mL (1.0 mL aliquot) | 100 ng/mL | Acceptable | Acceptable |
| DinorLAAM | Plasma | 0.25 ng/mL (1.0 mL aliquot) | 100 ng/mL | Acceptable | Acceptable |
| LAAM | Plasma | 1.25 ng/mL (0.2 mL aliquot) | 500 ng/mL | Acceptable | Acceptable |
| NorLAAM | Plasma | 1.25 ng/mL (0.2 mL aliquot) | 500 ng/mL | Acceptable | Acceptable |
| DinorLAAM | Plasma | 1.25 ng/mL (0.2 mL aliquot) | 500 ng/mL | Acceptable | Acceptable |
| LAAM | Urine | 0.5 ng/mL | Not specified | Acceptable | Acceptable |
| NorLAAM | Urine | 0.5 ng/mL | Not specified | Acceptable | Acceptable |
| DinorLAAM | Urine | 0.5 ng/mL | Not specified | Acceptable | Acceptable |
Note: "Acceptable" indicates that precision and accuracy met the criteria outlined in the referenced study.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced chromatographic resolution and speed compared to conventional HPLC-MS/MS, making it suitable for high-throughput analysis and for separating compounds with similar properties. researchgate.netlcms.cz UHPLC systems operate at higher pressures and utilize smaller particle size columns, resulting in narrower peaks and improved sensitivity. researchgate.net
UHPLC-MS/MS has become a popular technique for targeted screening and quantification of drugs and metabolites in clinical toxicology and other fields. researchgate.netchromatographyonline.com While specific detailed applications for this compound and its metabolites using UHPLC-MS/MS were not extensively detailed in the search results, the general advantages of UHPLC-MS/MS, such as improved speed and sensitivity, suggest its potential utility for the analysis of these compounds, particularly when dealing with large sample volumes or the need for rapid turnaround times. researchgate.netchromatographyonline.com The use of triple quadrupole mass spectrometers in MRM mode is common in UHPLC-MS/MS for quantitative analysis due to their wide dynamic range and good sensitivity. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of this compound and its metabolites, particularly useful for volatile or semi-volatile compounds. researchgate.netnih.gov GC-MS separates analytes based on their boiling points and interaction with the stationary phase in a gas chromatography column before they are ionized and detected by a mass spectrometer. nih.gov
GC-MS methods have been developed for the quantification of LAAM, norLAAM, and dinorLAAM in biological matrices such as urine, plasma, and tissue homogenates. researchgate.net These methods often involve derivatization steps to make the analytes more volatile and thermally stable for GC analysis. nih.gov Positive ion chemical ionization mass spectrometry has been used in conjunction with GC for the analysis of these compounds. researchgate.net
Research has shown that GC-MS methods can provide reliable results for the determination of this compound and its metabolites. A gas chromatographic-positive ion chemical ionization-mass spectrometric method was developed for the analysis of LAAM, norLAAM, and dinorLAAM in urine, plasma, and tissue homogenates, utilizing deuterated isotopomers as internal standards. researchgate.net This method demonstrated acceptable precision and accuracy across specified linear ranges for different matrices. researchgate.net
Interactive Data Table: GC-MS Method Performance for this compound and Metabolites in Biological Matrices researchgate.net
| Analyte | Matrix | Linear Range | Precision (% CV) | Accuracy (% of Target) |
| LAAM | Plasma | 5-300 ng/mL | Within 13% | Within 13% |
| NorLAAM | Plasma | 5-300 ng/mL | Within 13% | Within 13% |
| DinorLAAM | Plasma | 5-300 ng/mL | Within 13% | Within 13% |
| LAAM | Urine | 10-1000 ng/mL | Within 13% | Within 13% |
| NorLAAM | Urine | 10-1000 ng/mL | Within 13% | Within 13% |
| DinorLAAM | Urine | 10-1000 ng/mL | Within 13% | Within 13% |
| LAAM | Tissue Homogenates | 10-600 ng/g | Within 13% | Within 13% |
| NorLAAM | Tissue Homogenates | 10-600 ng/g | Within 13% | Within 13% |
| DinorLAAM | Tissue Homogenates | 10-600 ng/g | Within 13% | Within 13% |
Note: The low calibrator was the validated limit of quantitation for each matrix.
Sample Preparation Strategies for Biological Matrices
Sample preparation is a critical step in the analysis of this compound and its metabolites in biological matrices. Biological samples such as plasma, serum, and urine contain numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with chromatographic separation and ion detection, leading to matrix effects such as ion suppression or enhancement. mdpi.comresearchgate.netmedipharmsai.com Effective sample preparation aims to remove these interfering substances while recovering the analytes of interest. medipharmsai.comresearchgate.net
Common sample preparation techniques employed for this compound and its metabolites include protein precipitation and liquid-liquid extraction. researchgate.netresearchgate.netresearchgate.net These methods are chosen based on the properties of the analytes, the biological matrix, and the sensitivity requirements of the analytical method.
Protein precipitation (PPT) is a simple and rapid sample preparation technique used to remove proteins from biological samples. researchgate.netphenomenex.comwisdomlib.org Proteins can interfere with chromatographic columns and suppress ionization in mass spectrometry. phenomenex.com PPT involves adding an agent that reduces protein solubility, causing them to precipitate out of the solution. phenomenex.comthu.edu.tw
Common protein precipitating agents include organic solvents such as methanol, ethanol, or acetonitrile, and strong acids like trichloroacetic acid. phenomenex.comthu.edu.tw After adding the precipitating agent and mixing, the sample is typically centrifuged, and the supernatant, which contains the analytes, is collected for analysis. phenomenex.com
While protein precipitation is fast and simple, it may not remove all interfering matrix components, potentially leading to matrix effects. researchgate.net However, it can be a suitable initial cleanup step, particularly when coupled with highly selective detection methods like LC-MS/MS. Methanolic denaturation of protein has been used as a sample preparation step for the analysis of LAAM and its metabolites in plasma and tissue homogenates. researchgate.net
Liquid-liquid extraction (LLE) is a widely used separation technique that isolates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netphenomenex.combenthamopen.com LLE is effective for extracting analytes from complex biological matrices and can provide a cleaner extract compared to simple protein precipitation. researchgate.netphenomenex.com
The process involves mixing the biological sample (aqueous phase) with an appropriate organic solvent. phenomenex.com Analytes that are more soluble in the organic solvent will partition into that phase, while polar interfering substances tend to remain in the aqueous phase. phenomenex.com The two phases are then separated, and the organic layer containing the analytes is collected. phenomenex.comscielo.br The organic solvent can be evaporated, and the residue reconstituted in a suitable solvent for chromatographic analysis. ijper.orgscielo.br
Solid Phase Extraction
Solid phase extraction (SPE) is a widely used sample preparation technique in bioanalysis to isolate analytes from complex biological matrices such as plasma, urine, or tissue homogenates. lcms.czsigmaaldrich.com SPE offers several advantages, including sample cleanup, removal of interfering substances, and preconcentration of analytes, leading to improved method sensitivity and reduced matrix effects. lcms.cz
The principle of SPE involves the differential retention of analytes and matrix components on a solid sorbent packed in a cartridge or plate. The process typically includes steps such as conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analytes of interest. sigmaaldrich.com The choice of sorbent material (e.g., reversed-phase, ion-exchange, or mixed-mode) and elution solvent depends on the chemical properties of the analytes and the matrix. For compounds like this compound and its metabolites, which have basic characteristics, mixed-mode cation exchange or reversed-phase sorbents are often employed, with pH adjustment playing a crucial role in retention and elution. bioanalysis-zone.com Simplified SPE protocols, such as those using water-wettable sorbents like Oasis HLB, can reduce processing time and solvent consumption while maintaining good recovery and clean extracts. lcms.cz
One study describing the analysis of LAAM, norLAAM, and dinorLAAM in clinical and in vitro samples utilized SPE as part of their sample preparation method for urine, plasma, and tissue homogenates. researchgate.net This method involved the extraction of the buffered sample with n-butyl chloride after methanolic denaturation of protein for plasma and tissue samples. researchgate.net For tissue homogenates, an acidic back extraction step was also included. researchgate.net
Method Validation Parameters in Bioanalysis
Bioanalytical method validation is essential to ensure that an analytical method is reliable and suitable for its intended purpose, such as quantifying analyte concentrations in biological samples for pharmacokinetic or toxicokinetic studies. europa.eudac-trials.org Validation typically involves evaluating several key parameters. europa.eu
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. unodc.org It is usually assessed at different concentration levels within the method's range, including the lower limit of quantitation (LLOQ), and expressed as percent coefficient of variation (%CV) or relative standard deviation (%RSD). unodc.orgscielo.br Both intra-day (within the same day) and inter-day (between different days) precision should be evaluated. turkjps.orgyoutube.com
Accuracy refers to the closeness of the mean of a set of measurements to the true value or nominal concentration of the analyte. unodc.orgscielo.br It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) by spiking known amounts of the analyte into the blank matrix. scielo.brinnovareacademics.in Accuracy is usually expressed as the percent recovery of the nominal concentration. scielo.br Acceptance criteria for precision and accuracy in bioanalytical methods are generally defined in regulatory guidelines, such as those from the ICH or FDA, often requiring values within ±15% (or ±20% at the LLOQ). researchgate.neteuropa.eu
For the analysis of LAAM and its metabolites, methods have been reported to be precise and accurate, with percent coefficients of variation and percent of targets typically within 13% or 15%. researchgate.netresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated conditions of the method. unodc.org It is the lowest concentration that can be distinguished from the background noise with a certain degree of confidence, often defined by a signal-to-noise ratio (S/N) of 3:1. unodc.org
The Limit of Quantitation (LOQ), specifically the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. europa.eu The LLOQ is a critical parameter as it defines the lowest concentration at which the method is considered reliable for quantitative measurements. researchgate.net The LLOQ is typically determined by analyzing replicate samples at decreasing concentrations and establishing the lowest concentration that meets the predefined acceptance criteria for both accuracy and precision. researchgate.net For LAAM and its metabolites, reported LLOQ values can vary depending on the matrix and the specific analytical technique used. One method for LAAM, norLAAM, and dinorLAAM in plasma reported a validated LLOQ of 0.1 ng/mL with a quantitative range of 0.1-100 ng/mL. researchgate.net Another LC-MS/MS method for LAAM, norLAAM, and dinorLAAM reported a range of 0.25 to 100 ng/mL using 1.0-mL aliquots of plasma or 1.25 to 500 ng/mL using 0.2-mL aliquots. researchgate.net A separate study focusing on nor-LAAM in plasma reported an LOQ of 0.2 ng/mL. researchgate.net
The use of an internal standard (IS) is crucial in quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), to compensate for variations that may occur during sample preparation, injection, and ionization. wuxiapptec.com An ideal internal standard should be chemically similar to the analyte, behave similarly during sample processing and chromatography, and not be present in the blank matrix. wuxiapptec.com
Stable isotope-labeled internal standards (SIL-IS), such as deuterated isotopomers, are widely preferred in LC-MS bioanalysis because they have nearly identical chemical and physical properties to the target analyte. wuxiapptec.com This similarity ensures consistent extraction recovery and similar ionization efficiency in the mass spectrometer, even in the presence of matrix effects. wuxiapptec.com While deuterated internal standards are highly beneficial, potential issues like deuterium-hydrogen exchange or slight retention time shifts can sometimes occur, which might impact their ability to fully compensate for matrix effects. wuxiapptec.comscispace.com To minimize mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of 4-5 Da from the analyte. wuxiapptec.com
For the analysis of LAAM and its metabolites, deuterated (d3) isotopomers have been used as internal standards. researchgate.net The use of such internal standards helps to improve the precision and accuracy of the quantitative method by accounting for variations in the analytical process. researchgate.netscispace.com
Matrix effect is defined as the alteration of the analyte response due to interfering components present in the sample matrix. europa.euresearchgate.net These interferences can either suppress (ion suppression) or enhance (ion enhancement) the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.net Matrix effects are a significant concern in LC-MS bioanalysis, especially with electrospray ionization (ESI). researchgate.net Evaluating matrix effects is an essential part of bioanalytical method validation. europa.euresearchgate.net This can be done by comparing the response of the analyte in the presence of matrix extract to the response of the analyte in a neat solvent solution at the same concentration. researchgate.net The use of stable isotope-labeled internal standards that co-elute with the analyte is a common strategy to compensate for matrix effects. researchgate.netcelerion.com
Comparative Molecular Pharmacology of Levomethadyl Acetate with Other Opioids
Relative Potency and Efficacy at Opioid Receptors
Comparison with Morphine and Methadone
Levomethadyl acetate (B1210297) has actions that are qualitatively similar to those of morphine, a prototypic mu-opioid receptor agonist. boehringer-ingelheim.com However, levomethadyl acetate is described as being more active than morphine. nih.govdrugbank.com In terms of duration of action, the opioid effect of this compound is significantly longer than that of methadone. boehringer-ingelheim.com While methadone's effect lasts approximately 24 hours, this compound's duration can extend to 72 hours. boehringer-ingelheim.com This prolonged effect is a key difference enabling less frequent administration compared to methadone. boehringer-ingelheim.comwikidoc.org
Data comparing the precise potency and efficacy of this compound, morphine, and methadone at specific opioid receptor subtypes can vary depending on the experimental conditions and assays used. However, research indicates that methadone is a synthetic opioid agonist with high binding affinity at the μ-opioid receptor. bmj.com this compound also acts as a μ-opioid receptor agonist. wikipedia.orgwikidoc.orggoogle.com
Comparison with Nor-LAAM and Dinor-LAAM
Nor-LAAM and dinor-LAAM are the primary active metabolites of this compound, formed through N-demethylation. google.comboehringer-ingelheim.comnih.govdrugbank.comwikidoc.org These metabolites are reported to be more potent opioid agonists than the parent drug, this compound. google.comboehringer-ingelheim.comnih.govdrugbank.com This metabolic conversion to more potent forms contributes significantly to the long duration of action observed with this compound. google.com
Differential Receptor Activation Profiles
Opioids exert their effects primarily by interacting with G-protein coupled opioid receptors, including the mu (μ), kappa (κ), and delta (δ) opioid receptors. drugbank.comwikipedia.orgjacc.org The specific profile of receptor activation (agonist, partial agonist, or antagonist activity) and the selectivity for different receptor subtypes determine the pharmacological effects of an opioid. wikipedia.org
Mu-Opioid Receptor (MOR) Selectivity versus Kappa (KOR) and Delta (DOR) Opioid Receptors
This compound is primarily characterized as a μ-opioid receptor agonist. wikipedia.orgwikidoc.orggoogle.com Agonism at the μ-opioid receptor is associated with effects such as analgesia, sedation, and respiratory depression. drugbank.comwikipedia.orgnih.gov The active metabolites, nor-LAAM and dinor-LAAM, also function as opioid agonists. google.comboehringer-ingelheim.com
Cross-Tolerance Mechanisms with Other Opioid Agonists
Tolerance is a phenomenon where repeated administration of an opioid agonist leads to a reduced response over time, requiring higher doses to achieve the same effect. boehringer-ingelheim.comamegroups.orgcpccrn.org Cross-tolerance occurs when tolerance to one opioid agonist reduces the effectiveness of another opioid agonist. boehringer-ingelheim.com
This compound can cross-substitute for opioids of the morphine type, effectively suppressing withdrawal symptoms in individuals dependent on these opioids. boehringer-ingelheim.com This indicates a degree of cross-tolerance between this compound and other μ-opioid agonists like morphine and heroin. boehringer-ingelheim.com Chronic administration of this compound can induce sufficient tolerance to attenuate the subjective effects ("high") of typical doses of parenterally administered opiates. boehringer-ingelheim.com
Synthetic Chemistry and Derivatization Studies of Levomethadyl Acetate
Total Synthesis Approaches for Levomethadyl Acetate (B1210297)
The total synthesis of levomethadyl acetate, (aS)-b-[(2S)-2-(Dimethylamino)propyl]-a-ethyl-b-phenylbenzeneethanol acetate (ester), involves the construction of its complex molecular structure with specific stereochemistry. An early reported preparation method for this compound was described by A. Pohland et al. in 1949. drugfuture.com More recent approaches in synthetic chemistry have explored chemoenzymatic routes. For instance, the synthesis of levo-α-acetylmethadol (LAAM) has been achieved starting from lipase-catalysed acylation of dimethylaminopropan-2-ol. researchgate.net These synthetic strategies aim to yield the desired stereoisomer with high purity and efficiency.
Development of Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to the chemical structure of a compound influence its biological activity. In the context of opioids like this compound, SAR studies can involve synthesizing analogues and derivatives with variations in functional groups, stereochemistry, or the carbon skeleton to investigate their binding affinity and efficacy at opioid receptors.
Synthetic Methods for Isotopic Labeling for Research Applications
Isotopic labeling of this compound is a valuable technique for various research applications, including pharmacokinetic studies, metabolism tracing, and Positron Emission Tomography (PET) imaging. The incorporation of isotopes such as carbon-11 (B1219553) (¹¹C), carbon-14 (B1195169) (¹⁴C), or tritium (B154650) (³H) allows for the tracking and quantification of the compound and its metabolites in biological systems.
An automated radiochemical synthesis of [¹¹C]levo-α-acetylmethadol ([¹¹C]LAAM) has been developed for PET studies. nih.gov This synthesis typically involves the ¹¹C-alkylation of a precursor molecule. In the case of [¹¹C]LAAM synthesis, nor-LAAM (l-α-acetyl-N-normethadol) has been used as a starting compound. nih.gov The alkylation can be carried out using [¹¹C]methyl iodide ([¹¹C]MeI) or the stronger methyl triflate ([¹¹C]MeOTf) as the methylating agent. nih.gov Optimal radiochemical yields for the synthesis of [¹¹C]LAAM using [¹¹C]MeOTf have been achieved at a reaction temperature of 60°C in a solvent like methyl ethyl ketone (MEK). nih.gov The synthesis time, including production, purification, and formulation, can be around 50 minutes, yielding radiochemical purity typically greater than 99%. nih.gov Beyond ¹¹C, isotopes like ³H and ¹⁴C are also commonly used in isotopic labeling due to their ease of preparation and detectability. google.com Substitution with heavier isotopes such as deuterium (B1214612) (²H) can be employed to potentially enhance metabolic stability, leading to increased in vivo half-life. google.com Isotopically labeled compounds are generally synthesized by substituting a readily available isotopically labeled reagent for its non-isotopically labeled counterpart in the synthetic route. google.com
Q & A
Basic Research Questions
Q. What are the established dosing protocols for Levomethadyl acetate (LAAM) in opioid dependence treatment research?
- Methodological Answer : Clinical trials typically employ a phased induction approach. Evidence from randomized, double-blind studies shows three primary protocols:
- Low-dose : 25 mg constant dosing from treatment onset.
- Medium-dose : 50 mg induction over 7 days.
- High-dose : 100 mg induction over 17 days.
High-dose regimens demonstrated superior efficacy in reducing illicit opioid use (weeks 3–4) but required slower titration to mitigate adverse effects like dropout rates . Researchers should balance dose intensity with patient tolerance, particularly when designing longitudinal studies.
Q. What safety considerations are critical when administering this compound in clinical trials?
- Methodological Answer : Adverse effects (e.g., opioid agonist toxicity, cardiac arrhythmias) necessitate rigorous monitoring. Key strategies include:
- Baseline ECG screening : Due to LAAM’s association with QT prolongation.
- Frequent urinalysis : To track illicit opioid use and medication adherence.
- Patient-reported outcomes : Self-reported craving scales (e.g., weekly heroin craving assessments) enhance safety data triangulation .
Q. How is this compound classified under controlled substances regulations, and what implications does this have for research compliance?
- Methodological Answer : LAAM is a Schedule II opioid (U.S. Controlled Substances Act), requiring:
- DEA licensure for procurement and storage.
- Institutional Review Board (IRB) oversight : For human studies, ensure protocols align with 21 CFR §1301.72 for secure handling.
- Documentation rigor : Maintain chain-of-custody logs and disposal records to meet federal audit standards .
Advanced Research Questions
Q. How do efficacy outcomes of this compound compare to methadone in randomized controlled trials (RCTs), and what methodological rigor is required to ensure valid comparisons?
- Methodological Answer : RCTs comparing LAAM and methadone must address:
- Dose equivalency : LAAM’s prolonged half-life (~48–72 hours) vs. methadone’s daily dosing. Adjust for pharmacokinetic differences using bioavailability studies.
- Blinding challenges : Use double-dummy designs to mask dosing schedules.
- Outcome metrics : Combine objective measures (e.g., opioid-positive urine rates) with subjective scales (e.g., craving severity). A 2000 study found LAAM comparable to methadone in reducing illicit use but noted lower retention rates during induction phases, highlighting the need for adaptive trial designs .
Q. What experimental design strategies can mitigate the trade-off between high-dose efficacy and patient retention observed in this compound studies?
- Methodological Answer : To address this conflict:
- Titration protocols : Gradually escalate doses (e.g., 25 mg → 50 mg over 7 days) while monitoring adverse events.
- Dynamic retention analysis : Use survival analysis or Cox proportional hazards models to identify dropout predictors (e.g., adverse effects at week 2).
- Patient stratification : Pre-screen participants for prior opioid tolerance to optimize dose allocation .
Q. What historical regulatory decisions (e.g., FDA discontinuation) influence contemporary research frameworks for this compound, and how should these be accounted for in study design?
- Methodological Answer : The FDA’s 2003 discontinuation of LAAM (ORLAAM®) due to cardiac risks mandates:
- Enhanced safety endpoints : Include QT interval monitoring in all phases.
- Post-marketing surveillance analogs : For investigator-initiated trials, implement Data Safety Monitoring Boards (DSMBs) to review adverse events in real time.
- Comparative effectiveness research : Contextualize LAAM’s risks against its unique benefits (e.g., reduced dosing frequency) in harm-reduction frameworks .
Data Contradiction Analysis
Q. How can researchers resolve contradictions between LAAM’s efficacy in reducing illicit opioid use and its association with lower patient retention?
- Methodological Answer :
- Meta-regression : Pool data from multiple trials to identify moderators (e.g., induction duration, psychosocial support levels).
- Sensitivity analysis : Test whether retention disparities persist after adjusting for confounding variables (e.g., baseline addiction severity).
- Mixed-methods approaches : Integrate qualitative interviews to explore patient perspectives on dose tolerability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
